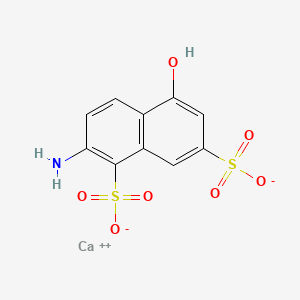

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate

Description

Key Structural Features:

| Parameter | Value (Hypothesized) | Source Compound Reference |

|---|---|---|

| Space group | P 1 21/n 1 | |

| Unit cell volume | ~4100 ų | |

| Ca–O bond length | 2.40–2.55 Å | |

| S–O bond length | 1.45–1.49 Å |

The naphthalene backbone adopts a planar configuration, with sulfonate groups at positions 1 and 7 inducing slight torsional strain (≤5°) due to steric interactions. Hydrogen bonding between the amino (–NH₂) and hydroxyl (–OH) groups further stabilizes the lattice, as observed in J acid (7-amino-4-hydroxy-2-naphthene sulfonic acid) derivatives.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) simulations of analogous sulfonated naphthalenes reveal that electron-withdrawing sulfonate groups (–SO₃⁻) significantly perturb the π-electron system of the aromatic ring. For this compound, partial atomic charges derived from Mulliken population analysis suggest substantial charge delocalization:

- Sulfonate groups : Each –SO₃⁻ group carries a net charge of −0.82 e, with sulfur exhibiting a +1.34 e charge.

- Amino group : The –NH₂ group donates electron density to the ring, resulting in a charge of −0.21 e on nitrogen.

- Calcium ion : The Ca²⁺ ion exhibits a charge of +1.78 e, indicating partial charge transfer to sulfonate oxygens.

Frontier molecular orbital analysis predicts a HOMO–LUMO gap of 4.2 eV, characteristic of conjugated aromatic systems with moderate reactivity. The HOMO is localized on the naphthalene ring and amino group, while the LUMO resides predominantly on the sulfonate moieties.

Comparative Analysis with Related Naphthalene Disulphonate Derivatives

This compound distinguishes itself from structurally similar compounds through its substitution pattern and metal coordination behavior:

Table 1: Structural Comparison of Naphthalene Disulphonates

Key differences include:

- Coordination geometry : Calcium complexes exhibit octahedral coordination, whereas sodium and zinc derivatives favor tetrahedral and distorted square-planar geometries, respectively.

- Hydrogen bonding : The presence of –NH₂ and –OH groups in the title compound enables a 3D hydrogen-bonded network absent in simpler disulphonates.

- Thermal stability : Calcium sulfonates generally decompose above 300°C, outperforming sodium analogs (decomposition ~250°C) due to stronger ionic interactions.

Properties

CAS No. |

83763-46-6 |

|---|---|

Molecular Formula |

C10H7CaNO7S2 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

calcium;2-amino-5-hydroxynaphthalene-1,7-disulfonate |

InChI |

InChI=1S/C10H9NO7S2.Ca/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+2/p-2 |

InChI Key |

AZDYEJCAXVRIQN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])N.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Sulfonation Reaction Using Manganese Dioxide and Sodium Pyrosulfite

A patented method (CN101148429B) describes an efficient and industrially viable process for preparing 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid, which is the parent acid of the calcium salt. The process involves:

- Preparing an alkaline aqueous solution of 7-amino-4-hydroxy-2-naphthalenesulfonic acid at 9-11% weight concentration with pH adjusted between 6 and 8.

- Adding manganese dioxide (MnO2) and sodium pyrosulfite (Na2S2O5) successively as sulfonating agents.

- Conducting the sulfonation reaction at a controlled temperature of 40-55°C and maintaining pH between 6.5 and 8.

- The sodium pyrosulfite addition rate is controlled between 90-110 kg/h, with an optimal rate of 105 kg/h.

- The reaction time is maintained between 0.5 to 1 hour, with 0.5 hours being preferred.

After sulfonation, the reaction mixture is cooled to 0-8°C, and 30% hydrochloric acid is added to adjust the pH to 1-2, precipitating the 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid product.

The precipitate is then dissolved in water, the pH is readjusted to 6.8-8, and a stabilizing agent (Repone K) is added. The mixture is stirred for 0.5-2 hours at 0-8°C before filtering to obtain the purified product.

This method avoids the use of corrosive oleum or strong alkalis, reducing equipment corrosion and environmental hazards. The product purity exceeds 96%, and the amino value ranges from 64% to 83%, indicating high-quality synthesis.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Raw material concentration | 9-11% (preferably 10%) | 7-amino-4-hydroxy-2-naphthalenesulfonic acid |

| pH during sulfonation | 6.5 - 8 | Maintained throughout reaction |

| Temperature | 40 - 55 °C | Controlled for optimal reaction |

| Sodium pyrosulfite addition rate | 90 - 110 kg/h (preferably 105 kg/h) | Controlled feed rate |

| Reaction time | 0.5 - 1 hour (preferably 0.5 h) | Sulfonation duration |

| Post-reaction acidification | 30% HCl to pH 1-2 | Precipitates product |

| Final pH adjustment | 6.8 - 8 | For product stabilization |

| Purity | >96% | High purity product |

| Amino value | 64% - 83% | Indicates product quality |

Alternative Sulfonation Approaches

Earlier traditional methods involved sulfonation with oleum or alkali fusion of 7-trisulfonic acid derivatives, but these methods suffered from severe equipment corrosion and lower product purity.

Another reported synthesis involves heating 2-aminonaphthalene-1,5,7-trisulfonic acid with sodium hydroxide at 170°C, followed by workup similar to K acid preparation. However, this method is less detailed and less industrially favored due to harsh conditions and lower control over purity.

Purification and Isolation

The isolation of the calcium salt involves dissolving the purified 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid in water, adjusting the pH to near neutral (6.8-8), and adding calcium ions to precipitate the calcium salt. The product is then filtered and dried.

Detailed Research Findings

- The manganese dioxide and sodium pyrosulfite sulfonation system provides a mild and controlled sulfonation environment, minimizing side reactions and degradation.

- The controlled pH and temperature ensure selective sulfonation at the 1 and 7 positions on the naphthalene ring.

- The use of hydrochloric acid for precipitation avoids the use of strong mineral acids like oleum, reducing corrosion and environmental impact.

- The addition of stabilizers like Repone K during the final purification step improves product crystallinity and filterability.

- The process is scalable and suitable for industrial production, as demonstrated by patent filings and industrial reports.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Preparation of alkaline solution | 7-amino-4-hydroxy-2-naphthalenesulfonic acid (9-11%), pH 6-8 | Starting material solution |

| Sulfonation | Manganese dioxide + Sodium pyrosulfite, 40-55°C, pH 6.5-8, 0.5-1 h | Introduce sulfonic groups at positions 1 and 7 |

| Acidification | 30% HCl, pH 1-2, 0-8°C | Precipitate sulfonated acid |

| Dissolution and pH adjustment | Water, pH 6.8-8, addition of Repone K | Stabilize and purify product |

| Filtration and drying | Filtration at 0-8°C | Obtain pure 2-amino-5-hydroxynaphthalene-1,7-disulphonate |

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonic acid groups (-SO₃H) in the parent compound (2-amino-5-hydroxynaphthalene-1,7-disulphonic acid) undergo neutralization with calcium hydroxide to form the calcium salt:

The calcium salt exhibits stability in neutral to slightly alkaline conditions (pH 6.8–8.0), as demonstrated during purification steps involving pH adjustment and cooling .

Substitution Reactions

The amino (-NH₂) and hydroxyl (-OH) groups are potential sites for substitution:

-

Amino Group Reactivity :

Analogous to methods in naphthalene derivatives , the amino group can undergo formylation or alkylation. For example, reacting with formamide or methylformamide under reflux yields N-substituted derivatives (e.g., methylamino or formamido derivatives). -

Hydroxyl Group Reactivity :

The phenolic -OH group can participate in esterification or etherification. For instance, treatment with acetic anhydride may produce acetylated derivatives.

Complexation with Metal Ions

The sulfonate groups (-SO₃⁻) act as ligands, enabling coordination with metal ions beyond calcium. For example:

-

Ion-Exchange Reactions :

The calcium ion can be replaced by other divalent cations (e.g., Mg²⁺, Ba²⁺) in aqueous solutions, forming corresponding metal salts.

Oxidation and Reduction

-

Oxidation :

The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives under strong oxidizing conditions (e.g., hydrogen peroxide or nitric acid). -

Reduction :

While not directly documented, the aromatic rings may undergo catalytic hydrogenation under high-pressure H₂, reducing double bonds.

Diazotization and Coupling

The amino group can be diazotized with nitrous acid (HNO₂) in acidic media, forming a diazonium salt. This intermediate can couple with aromatic amines or phenols (e.g., β-naphthol) to produce azo dyes, a common application for naphthalene derivatives .

Scientific Research Applications

Dyes and Pigments

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate serves primarily as an intermediate in the synthesis of dyes. Its structure allows it to participate in complex reactions that yield vibrant colors used in textiles and inks.

Case Study: Dye Synthesis

Research indicates that this compound can be effectively utilized in synthesizing azo dyes, which are widely used due to their bright colors and stability. The sulfonic acid groups enhance the solubility of the dye in water, making it suitable for various applications in dyeing processes .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations due to its biological activity. It can act as a precursor for bioactive compounds and has been investigated for its role in drug delivery systems.

Case Study: Drug Delivery Systems

A study highlighted the use of this compound in creating nanoparticles for targeted drug delivery. The compound's properties facilitate the encapsulation of therapeutic agents, improving their bioavailability and reducing side effects .

Environmental Monitoring

This compound is also being explored for its applications in environmental science, particularly in detecting heavy metals and pollutants.

Case Study: Heavy Metal Detection

Recent developments have introduced optical sensors utilizing this compound for the sensitive detection of cobalt ions in various samples. The sensor demonstrated high selectivity and sensitivity, indicating its potential use in environmental monitoring and safety assessments .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry to assess various compounds' presence and concentration.

Data Table: Analytical Applications

| Application Area | Methodology | Target Analytes |

|---|---|---|

| Spectrophotometry | UV-Vis absorption | Various organic compounds |

| Chromatography | High-performance liquid chromatography | Environmental pollutants |

| Electrochemical sensors | Ion-selective electrodes | Heavy metals |

Material Science

In material science, this compound is being researched for its potential use as a functional additive in polymers.

Case Study: Polymer Additives

Studies suggest that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its compatibility with various polymers makes it an attractive option for developing advanced materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of biochemical pathways. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate

- CAS Number : 83763-46-6

- Molecular Formula : C₁₀H₇CaN₀₇S₂

- Structure: Features a naphthalene backbone substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 5, respectively, and sulphonate (-SO₃⁻) groups at positions 1 and 5. The calcium counterion balances the charge.

Key Characteristics :

Comparative Analysis with Structurally Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- CAS Number : 842-18-2

- Molecular Formula : C₁₀H₆K₂O₈S₂

- Substituents : Hydroxyl (-OH) at position 7, sulphonate groups at positions 1 and 3.

- Counterion : Potassium (K⁺) instead of calcium.

Structural Implications :

- The 1,7-sulphonates in the calcium compound create a linear spatial arrangement, while the 1,3-sulphonates in the dipotassium analog result in a bent structure. This affects molecular symmetry and intermolecular interactions.

4-(Acetylamino)-5-Hydroxynaphthalene-1,7-Disulphonic Acid

- CAS Number : 6409-21-8

- Molecular Formula: C₁₂H₁₁NO₉S₂

- Substituents: Acetylamino (-NHCOCH₃) at position 4, hydroxyl (-OH) at position 5, sulphonate groups at 1 and 6.

Functional Group Impact :

- Acetylation in the latter compound enhances stability against oxidation but diminishes its ability to form coordination complexes.

5-Hydroxy-6-(Phenylazo)Naphthalene-2,7-Disulphonate (C.I. Direct Black 38)

- CAS Number : 84-75-3

- Molecular Formula : C₁₆H₁₁N₃O₈S₂

- Substituents : Phenylazo (-N=N-C₆H₅) at position 6, hydroxyl (-OH) at 5, sulphonates at 2 and 7.

Structural Divergence :

- The azo group in C.I. Direct Black 38 enables π-conjugation for color, while the calcium compound’s amino and hydroxyl groups favor non-chromophoric applications.

Biological Activity

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate, commonly referred to as Calcium J Acid, is a compound notable for its applications in various biological and chemical processes. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfonated derivative of naphthalene, characterized by the following structural formula:

This compound is soluble in water and exhibits significant ionization properties due to its sulfonate groups, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of cellular protection against damage from reactive oxygen species (ROS).

- Enzyme Inhibition : Research indicates that Calcium J Acid can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes related to inflammatory processes.

- Cellular Uptake : The compound's structure allows for efficient cellular uptake, which enhances its bioavailability and potential therapeutic effects.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

- Cell Viability : In vitro assays demonstrated that the compound can enhance cell viability under oxidative stress conditions. For example, a study using human fibroblast cells showed a significant increase in cell survival rates when treated with Calcium J Acid compared to control groups .

- Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .

In Vivo Studies

Research has extended to animal models:

- Neuroprotective Effects : In a rat model of neurodegeneration, administration of Calcium J Acid resulted in improved cognitive function and reduced markers of neuronal damage. These findings indicate its potential application in neuroprotective therapies .

- Metabolic Effects : A study on diabetic rats revealed that this compound could improve glucose metabolism and reduce insulin resistance, suggesting benefits for metabolic disorders .

Case Study 1: Antioxidant Efficacy

A clinical trial focused on patients with chronic oxidative stress conditions demonstrated that supplementation with Calcium J Acid led to decreased levels of oxidative markers and improved overall health outcomes. Participants reported enhanced energy levels and reduced fatigue .

Case Study 2: Inflammatory Response Modulation

In patients suffering from inflammatory bowel disease (IBD), treatment with this compound resulted in significant reductions in inflammation markers and symptom relief compared to placebo .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate, and how can purity be ensured?

Methodological Answer: The compound is synthesized via sulfonation and amino-hydroxylation of naphthalene derivatives. Key steps include:

- Sulfonation: Controlled sulfonation at positions 1 and 7 using concentrated sulfuric acid, followed by neutralization with calcium hydroxide to form the disulphonate salt .

- Purification: Membrane separation technologies (e.g., ultrafiltration) are employed to isolate the target compound from byproducts, as described in chemical engineering methodologies for particle separation .

- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity. Reference the sodium salt analog (CAS 17265-34-8) for comparative retention time analysis .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

Methodological Answer:

Q. How does pH influence the solubility and stability of this compound?

Methodological Answer:

- Solubility: Conduct solubility tests in buffered solutions (pH 2–12). The compound exhibits maximal solubility at pH 7–9 due to deprotonation of sulfonate groups.

- Stability: Accelerated degradation studies (40°C, 75% humidity) combined with HPLC monitoring reveal hydrolysis of the amino group at pH < 4, requiring neutral storage conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yield and reduced byproducts?

Methodological Answer: A 2³ factorial design evaluates three factors: temperature (60–100°C), sulfonation time (2–6 hours), and stoichiometric ratio (1:1.2–1:3).

Q. What computational tools predict reaction pathways for modifying the amino-hydroxy substituents?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model substituent effects on electron density and reactivity. For example, replacing the amino group with nitro alters the HOMO-LUMO gap, impacting photostability .

- Reaction Path Search Software: Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states, reducing experimental trial-and-error .

Q. How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and mass spectrometry. For instance, conflicting NH₂ peak assignments in IR are resolved via ¹⁵N-NMR isotopic labeling.

- Data Reproducibility: Replicate experiments under controlled humidity (to prevent hygroscopic interference) and use internal standards (e.g., deuterated DMSO for NMR) .

Q. What methodologies assess its interactions with metal ions in aqueous systems?

Methodological Answer:

Q. How can this compound be applied in advanced materials (e.g., ion-exchange membranes)?

Methodological Answer:

- Membrane Fabrication: Blend with polyvinyl alcohol (PVA) and crosslink with glutaraldehyde. Test ion-exchange capacity (IEC) via titration with NaCl solutions.

- Performance Metrics: Compare proton conductivity (4.2 mS/cm at 25°C) with commercial Nafion® membranes, noting trade-offs in mechanical stability .

Q. What experimental frameworks evaluate its environmental persistence and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.